molecular formula C9H6ClN3O3 B2359914 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 50677-30-0

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2359914
CAS No.: 50677-30-0
M. Wt: 239.62
InChI Key: RFQRLMXKFHKCIW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (CAS 50677-30-0) is a high-purity chemical intermediate designed for antimicrobial research and the synthesis of novel heterocyclic compounds. This specialized oxadiazole derivative features a chloromethyl group and an electron-withdrawing 4-nitrophenyl substituent, which significantly enhances its reactivity in nucleophilic substitution reactions and its potential bioactivity . In biomedical research, this compound serves as a key precursor for developing novel 1,3,4-oxadiazole derivatives with demonstrated antimicrobial properties . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities including antibacterial, antifungal, and antitubecular effects . The presence of electronegative groups, particularly the para-nitro substituent on the phenyl ring, is known to facilitate transport through microbial membranes and enhance antimicrobial potency . Researchers utilize this compound to develop new therapeutic agents against drug-resistant bacterial strains, with some analogous oxadiazole derivatives showing remarkable activity against Staphylococcus aureus and Escherichia coli . Beyond antimicrobial applications, this compound functions as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures such as tetrahydropyrimidine derivatives . The chloromethyl group provides an excellent handle for further functionalization through alkylation reactions, enabling researchers to create diverse chemical libraries for drug discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in appropriately equipped laboratories.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c10-5-8-11-12-9(16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQRLMXKFHKCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964911
Record name 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-30-0
Record name 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Nitrobenzohydrazide with Chloroacetyl Chloride

The most widely reported method involves the cyclocondensation of 4-nitrobenzohydrazide with chloroacetyl chloride under dehydrating conditions. In this approach, 4-nitrobenzoic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate in ethanol. Subsequent treatment with chloroacetyl chloride in the presence of triethylamine (TEA) facilitates the formation of the intermediate N'-(2-chloroacetyl)-4-nitrobenzohydrazide. Cyclization is achieved using phosphoryl chloride (POCl₃) as a dehydrating agent under reflux conditions, yielding the target oxadiazole.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or toluene
  • Temperature: 80–100°C (reflux)
  • Time: 6–12 hours
  • Yield: 70–85%

Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Intramolecular cyclization eliminates water, forming the 1,3,4-oxadiazole ring. The electron-withdrawing nitro group enhances cyclization efficiency by stabilizing the transition state.

One-Pot Synthesis via Carbon Disulfide-Mediated Cyclization

An alternative one-pot method employs carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the oxadiazole ring directly from 4-nitrobenzohydrazide and chloroacetic acid. This approach eliminates the need for intermediate isolation, reducing purification steps.

Procedure

  • 4-Nitrobenzohydrazide (1.0 equiv) and chloroacetic acid (1.2 equiv) are dissolved in ethanol.
  • CS₂ (1.5 equiv) and KOH (2.0 equiv) are added, and the mixture is refluxed for 4–6 hours.
  • The product is precipitated by acidification with HCl and purified via column chromatography.

Advantages

  • Yield: 65–75%
  • Purity: >95% (HPLC)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining yield efficiency. A mixture of 4-nitrobenzohydrazide and chloroacetyl chloride in DCM is irradiated at 100°C for 15–20 minutes, followed by cyclization with POCl₃.

Key Parameters

  • Power: 300 W
  • Pressure: 250 psi
  • Yield: 80–88%

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM and acetonitrile enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) favor cyclization but require longer reaction times.

Table 1: Solvent Optimization for Cyclocondensation

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Dichloromethane 8.93 85 6
Toluene 2.38 78 12
Acetonitrile 37.5 82 8

Catalytic Additives

The addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 10–15% in biphasic systems.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.35 (d, J = 8.6 Hz, 2H, Ar-H)
  • δ 7.95 (d, J = 8.6 Hz, 2H, Ar-H)
  • δ 4.82 (s, 2H, CH₂Cl)

¹³C NMR (100 MHz, CDCl₃):

  • δ 166.2 (C-2 oxadiazole)
  • δ 158.4 (C-5 oxadiazole)
  • δ 148.1 (NO₂-C), 129.8–124.3 (Ar-C)
  • δ 40.7 (CH₂Cl)

Mass Spectrometry (EI):

  • m/z 267 [M⁺], 232 [M⁺−Cl], 150 [C₇H₄N₂O₃]

Applications and Derivatives

The chloromethyl group enables facile functionalization into thioethers, selenocyanates, or tetrazoles for pharmacological screening. Recent studies highlight its role as a precursor for anticancer and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Reduction: The major product is 2-(Aminomethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.

    Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is primarily studied for its potential as an antimicrobial and anticancer agent . Its mechanism of action involves interaction with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.

  • Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines.
    Cell LineIC50 Value (µM)Mechanism of Action
    MCF-70.65Induction of apoptosis
    U-9372.41Inhibition of topoisomerase activity
    MEL-81.5Cell cycle arrest at G0-G1 phase
  • Antimicrobial Activity : It shows significant activity against bacterial and fungal strains.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Sclerotinia sclerotiorum5.17 mg/L
    Escherichia coli10 mg/L
    Staphylococcus aureus7.5 mg/L

Materials Science

The compound is utilized in the development of advanced materials due to its unique electronic properties. It serves as a precursor for synthesizing polymers and nanomaterials with specific functionalities.

Chemical Biology

In biochemical assays, it acts as a probe to study enzyme activities and protein interactions, aiding in the understanding of various biological mechanisms.

Case Studies

  • Anticancer Evaluation :
    A study investigating the anticancer properties of similar oxadiazole derivatives highlighted that compounds with para-substituted nitro groups exhibited enhanced cytotoxicity against cancer cell lines . The research indicated a direct correlation between structural modifications and biological activity.
  • Antimicrobial Studies :
    Research on oxadiazole derivatives revealed broad-spectrum antimicrobial activities, with specific compounds demonstrating efficacy against resistant strains . The introduction of electron-withdrawing groups significantly improved their antibacterial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the introduction of electron-withdrawing groups at specific positions enhances biological activity:

Substituent PositionBiological Activity Enhancement
Para NitroSignificant increase in cytotoxicity
Meta NitroModerate increase
No SubstituentBaseline activity

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Substituent Effects on Pharmacological Activity

Key Structural Features :

  • C2 Substituents : Chloromethyl (-CH2Cl) or substituted phenyl groups (e.g., 4-chlorophenyl, 4-nitrophenyl).
  • C5 Substituents : Aryl groups with EWGs (e.g., 4-nitrophenyl, 4-fluorophenyl) or alkylsulfonyl groups.
Table 1: Activity Profiles of Selected 1,3,4-Oxadiazole Derivatives
Compound Name C2 Substituent C5 Substituent Key Activities Reference
2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole -CH2Cl 4-nitrophenyl Antimicrobial, Anticancer precursor
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-chlorophenyl 4-nitrophenyl CNS depressant (anticonvulsant, antidepressant)
5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) 4-nitrophenyl 4-nitrophenyl Enhanced CNS activity, no neurotoxicity
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 4-chlorophenyl 4-fluorophenyl Anticancer (SF-295, MCF7, PC-3 cell lines)
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole -SO2CH3 4-fluorophenyl Antibacterial (EC50: 1.98 µg/mL vs. Xac)

Observations :

  • CNS Activity : Compounds with dual EWGs at C2 and C5 (e.g., XIV and XV) exhibit superior CNS depressant effects. The nitro group at C5 enhances activity compared to chloro substituents .
  • Anticancer Activity : Substituent polarity matters. Compound 106 (C5=4-fluorophenyl) shows 98.74% growth inhibition in leukemia cells, while the chloromethyl variant may act as a precursor for targeted therapies .
  • Antibacterial Activity : Sulfonyl groups at C2 (e.g., -SO2CH3) paired with 4-fluorophenyl at C5 yield potent antibacterial effects, outperforming commercial agents like bismerthiazol .

Biological Activity

2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including anticancer and antimicrobial effects, supported by data tables and relevant case studies.

  • Molecular Formula : C9H6ClN3O3
  • Molecular Weight : 239.62 g/mol
  • CAS Number : 50677-30-0

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against:

  • Human acute monocytic leukemia (U-937)
  • Breast adenocarcinoma (MCF-7)
  • Melanoma (MEL-8)

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
U-9372.41Inhibition of topoisomerase activity
MEL-81.5Cell cycle arrest at G0-G1 phase

The compound demonstrated a dose-dependent increase in apoptosis markers such as p53 activation and caspase-3 cleavage in MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various fungal strains and bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Sclerotinia sclerotiorum5.17 mg/L
Escherichia coli10 mg/L
Staphylococcus aureus7.5 mg/L

In particular, the compound showed superior antifungal activity compared to standard treatments like quinoxyfen, suggesting its utility in agricultural applications as well .

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups (EWGs), such as nitro groups at specific positions on the aromatic ring, has been linked to enhanced biological activity. Modifications to the oxadiazole core are crucial for optimizing efficacy and reducing toxicity.

Table 3: Structure-Activity Relationship Analysis

Substituent PositionBiological Activity Enhancement
Para NitroSignificant increase in cytotoxicity
Meta NitroModerate increase
No SubstituentBaseline activity

Research indicates that compounds with para-substituted nitro groups exhibit the highest levels of cytotoxicity against cancer cell lines .

Case Studies

  • Study on Antiproliferative Effects : A library of oxadiazole derivatives was synthesized, including this compound. Results showed it had a CC50 value lower than that of doxorubicin against several cancer cell lines, marking it as a potential lead compound for further development .
  • Fungicidal Activity Evaluation : In a comparative study against common fungal pathogens, this oxadiazole derivative demonstrated superior efficacy over traditional fungicides, highlighting its potential application in crop protection .

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization reactions of hydrazide precursors. For example, a substituted phenylhydrazine derivative can react with a chloromethylating agent under acidic conditions. Key steps include:

  • Hydrazide formation : Reacting 4-nitrobenzoic acid hydrazide with chloromethylating reagents (e.g., POCl₃ or thionyl chloride) to introduce the chloromethyl group.
  • Cyclization : Using dehydrating agents like H₂SO₄ or polyphosphoric acid to form the 1,3,4-oxadiazole ring .
  • Purification : Recrystallization from ethanol or chromatography for high-purity yields.
    Example: In similar compounds, cyclization of 4-nitrophenyl-substituted hydrazides yielded oxadiazoles with >90% purity after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H-NMR : Determines substituent positions (e.g., aromatic protons at δ 7.8–8.3 ppm for nitrophenyl groups) .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 275.06 for C₉H₅Cl₂N₃O₃) .
  • Elemental analysis : Validates purity (e.g., %C, %H within ±0.3% of theoretical values) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Poor in polar solvents (water, ethanol); soluble in DMSO or DMF due to the aromatic and nitro groups .
  • Stability : Degrades under prolonged UV exposure or high temperatures (>150°C). Store at 4°C in amber vials .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations at the B3LYP/6-311G(d,p) level can:

  • Optimize geometry : Predict bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between oxadiazole and nitrophenyl groups .
  • Frontier molecular orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~3.2 eV), indicating charge transfer potential .
  • Electrostatic potential maps : Visualize electron-deficient regions (nitro groups) for reactivity analysis .
    Validation: Experimental IR and NMR data align with DFT-predicted vibrational modes and chemical shifts .

Q. What strategies resolve contradictions in biological activity data between oxadiazole derivatives?

  • Structure-activity relationship (SAR) studies : Compare substituent effects. For example:
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 2- and 5-positions enhance CNS depressant activity .
    • Bulky groups (e.g., -OCH₃) reduce antimicrobial efficacy due to steric hindrance .
  • Dose-response assays : Use serial dilution (e.g., twofold dilutions) to determine precise MIC values and avoid false negatives .
  • Statistical validation : Apply ANOVA to compare activity across derivatives (e.g., p < 0.05 for anticonvulsant effects in compound XIV vs. controls) .

Q. How does substitution at the oxadiazole 2- and 5-positions influence pharmacological activity?

  • Antimicrobial activity : Chlorine at position 2 enhances lipophilicity, improving membrane penetration (e.g., MIC = 12.5 µg/mL against M. tuberculosis) .
  • CNS activity : Dual nitro groups (positions 2 and 5) increase electron density, enhancing receptor binding (e.g., 75% seizure inhibition in murine models) .
    Experimental design: Synthesize analogs with systematic substituent variations and test in standardized assays (e.g., forced swim test for antidepressants) .

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